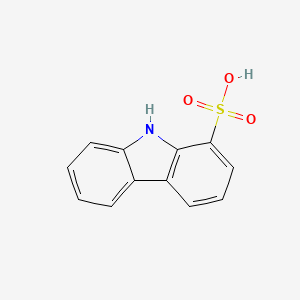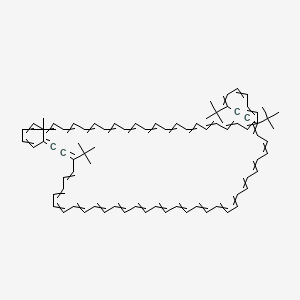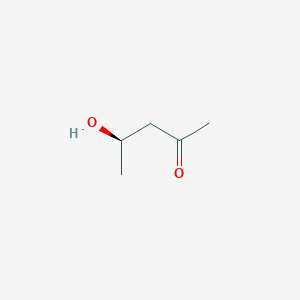![molecular formula C13H22O5 B14507409 2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate CAS No. 62885-65-8](/img/structure/B14507409.png)
2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl 3-(1,4-dioxaspiro[45]decan-6-yl)propanoate is a chemical compound known for its unique spirocyclic structure This compound features a 1,4-dioxaspiro[45]decane moiety, which is a bicyclic system containing an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the use of 2-acetylcyclohexanone as a starting material. The process involves the formation of an ethylene ketal, followed by hydrazone formation and iodination. The resulting iodoalkene undergoes aminocarbonylation in the presence of a palladium-phosphine precatalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may have pharmacological properties, making it useful in drug discovery and development.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the spirocyclic structure provides stability and rigidity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,4-dioxaspiro[4.5]decan-6-yl)acetaldehyde
- (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid
Uniqueness
2-Hydroxyethyl 3-(1,4-dioxaspiro[45]decan-6-yl)propanoate is unique due to its combination of the hydroxyethyl and propanoate groups with the spirocyclic structure
Propiedades
Número CAS |
62885-65-8 |
|---|---|
Fórmula molecular |
C13H22O5 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
2-hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate |
InChI |
InChI=1S/C13H22O5/c14-7-8-16-12(15)5-4-11-3-1-2-6-13(11)17-9-10-18-13/h11,14H,1-10H2 |
Clave InChI |
WNMYMSCXJMFOGD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C(C1)CCC(=O)OCCO)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


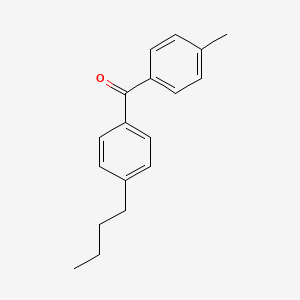
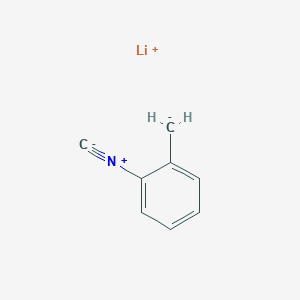
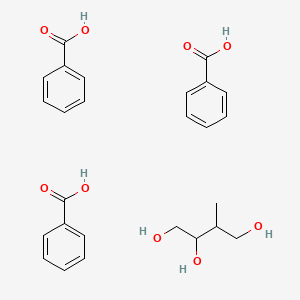
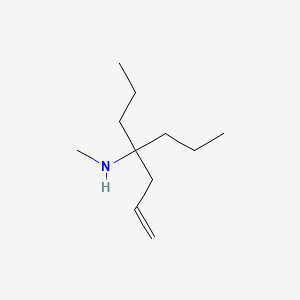

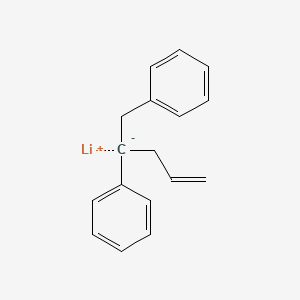
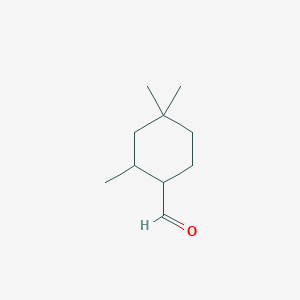
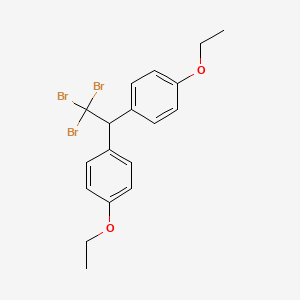
![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)

